

Application Notes and Protocols for the Synthesis of 4-(2-Methoxyethyl)phenol

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Compound of Interest

Compound Name: 4-(2-Methoxyethyl)phenol

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Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of **4-(2-Methoxyethyl)phenol**, a key intermediate in the manufacturing of pharmaceuticals such as Metoprolol.^{[1][2]} The described methodology is a three-step process commencing with the bromination of 4-hydroxyacetophenone, followed by a methoxide-bromide exchange, and concluding with a catalytic reduction to yield the final product. This protocol is designed to be a comprehensive guide for laboratory synthesis, complete with quantitative data, detailed experimental procedures, and a visual workflow diagram.

Introduction

4-(2-Methoxyethyl)phenol is a valuable building block in organic synthesis, most notably serving as a precursor for the beta-blocker Metoprolol.^{[1][2]} The synthesis route detailed herein is an established method that offers a practical approach for laboratory-scale production.^{[1][2]} [3] The procedure is broken down into three main stages:

- Bromination: Synthesis of α -bromo-4-hydroxyacetophenone from 4-hydroxyacetophenone.
- Methoxylation: Conversion of the brominated intermediate to α -methoxy-4-hydroxyacetophenone.

- Reduction: Hydrogenation of the methoxylated intermediate to the target compound, **4-(2-Methoxyethyl)phenol**.

This document will provide the necessary information for the successful replication of this synthesis.

Physicochemical Properties and Spectral Data

A summary of the physical and chemical properties of the final product, **4-(2-Methoxyethyl)phenol**, is provided below.

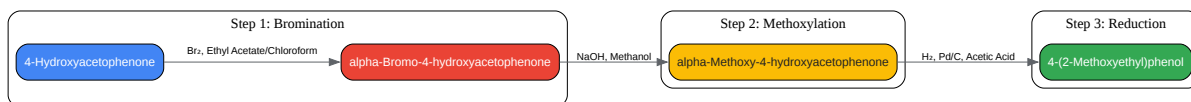
Property	Value	Reference
CAS Number	56718-71-9	[4][5]
Molecular Formula	C ₉ H ₁₂ O ₂	[4][5]
Molecular Weight	152.19 g/mol	[4][5]
Appearance	White to off-white crystalline solid	
Melting Point	42-45 °C	[2]
Boiling Point	239.9 °C (at 760 mmHg)	[2][3]
Density	~1.1 g/cm ³	[2]

Spectral Data:

- ¹H NMR: Spectral data is available and shows characteristic peaks for the aromatic and aliphatic protons of the molecule.
- IR Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl and ether functional groups.
- Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.[4]

Synthesis Workflow

The overall synthesis pathway is depicted in the following diagram:



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Caption: Three-step synthesis of **4-(2-Methoxyethyl)phenol**.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of α -Bromo-4-hydroxyacetophenone

This step involves the bromination of 4-hydroxyacetophenone.

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Amount	Moles
4-Hydroxyacetophenone	136.15	136.2 g	1.0
Bromine	159.81	159.8 g	1.0
Ethyl Acetate	-	1 L	-
Chloroform	-	700 mL	-
Aluminum Chloride (catalyst)	133.34	1.2 g	-

Procedure:

- Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in a mixture of 1 L of ethyl acetate and 200 mL of chloroform with stirring.[3]
- In a separate vessel, dissolve 159.8 g (1.0 mol) of bromine in a mixture of 1 L of ethyl acetate and 500 mL of chloroform.[3]
- Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute.[3] The reaction temperature should be monitored.
- After approximately 1.25 hours of addition, add 1.2 g of aluminum chloride to the reaction mixture.[3]
- Continue the addition of the bromine solution until completion (total addition time of approximately 8.5 hours).[3]
- Filter the reaction mixture.
- Remove the ethyl acetate and chloroform from the filtrate by rotary evaporation at 60 °C and 155 mm Hg pressure.[3]
- The resulting crude product, α -bromo-4-hydroxyacetophenone, can be used in the next step, with an approximate yield of 95% purity.[3]

Step 2: Synthesis of α -Methoxy-4-hydroxyacetophenone

This step involves a methoxide-bromide exchange reaction.

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Amount	Moles
α -Bromo-4-hydroxyacetophenone	215.04	2.0 g	~9.3 mmol
Methanol	-	11 g	-
Saturated Sodium Hydroxide in Methanol	-	30 g	-

Procedure:

- Dissolve 2.0 g of α -bromo-4-hydroxyacetophenone in 11 g of methanol.[3]
- Add 30 g of a saturated solution of sodium hydroxide in methanol (prepared by dissolving 1 g of NaOH in 4.2 mL of methanol) dropwise to the solution.[3]
- Monitor the reaction for completion.
- Upon completion, the reaction mixture is worked up to isolate the α -methoxy-4-hydroxyacetophenone. The yield for this step is reported to be around 88%.[3]

Step 3: Synthesis of 4-(2-Methoxyethyl)phenol

This final step is the reduction of the ketone to an ethyl group.

Reagents and Materials:

Reagent	Molar Mass (g/mol)	Amount	Moles
α -Methoxy-4-hydroxyacetophenone	166.17	1.0 g	5.8 mmol
Acetic Acid	-	80 mL	-
5% Palladium on Carbon (Pd/C)	-	0.3 g	-
Hydrogen Gas (H ₂)	2.02	-	-

Procedure:

- Charge a 300 mL autoclave with 1.0 g (5.8 mmol) of α -methoxy-4-hydroxyacetophenone, 80 mL of acetic acid, and 0.3 g of 5% Pd/C catalyst.[2][3]
- Seal the autoclave, start the stirrer, and purge the system with nitrogen followed by hydrogen.[2][3]

- Pressurize the autoclave to 250 psig with hydrogen gas.^{[2][3]}
- Heat the reaction mixture to 80 °C.
- Maintain the hydrogen pressure at 300 psig for a reaction period of 2 hours.^{[2][3]}
- After the reaction is complete, cool the autoclave, vent it, and purge with nitrogen.^{[2][3]}
- Remove the reaction mixture from the reactor and filter to remove the catalyst.
- The filtrate contains the desired product, **4-(2-Methoxyethyl)phenol**. The product can be isolated and purified by standard techniques such as distillation or chromatography. The yield of this step is typically high.

Safety Precautions

- Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Chloroform: A suspected carcinogen. All handling should be done in a fume hood.
- Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated area away from ignition sources. Use a properly rated autoclave for hydrogenation reactions under pressure.
- Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
- General: Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The protocol detailed in this document provides a robust and reproducible method for the synthesis of **4-(2-Methoxyethyl)phenol**. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this important pharmaceutical intermediate for further applications in drug development and scientific research.

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